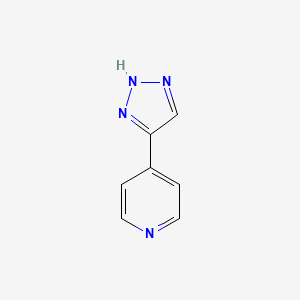

4-(1H-1,2,3-triazol-5-yl)pyridine

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C7H6N4 |

|---|---|

Molekulargewicht |

146.15 g/mol |

IUPAC-Name |

4-(2H-triazol-4-yl)pyridine |

InChI |

InChI=1S/C7H6N4/c1-3-8-4-2-6(1)7-5-9-11-10-7/h1-5H,(H,9,10,11) |

InChI-Schlüssel |

KEFBRERBEDJOQZ-UHFFFAOYSA-N |

SMILES |

C1=CN=CC=C1C2=NNN=C2 |

Kanonische SMILES |

C1=CN=CC=C1C2=NNN=C2 |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 4 1h 1,2,3 Triazol 5 Yl Pyridine and Its Derivatives

Regioselective Synthesis Strategies for 1,2,3-Triazole Ring Formation

The formation of the 1,2,3-triazole ring is a critical step in the synthesis of 4-(1H-1,2,3-triazol-5-yl)pyridine. The regioselectivity of this reaction is of paramount importance, as it determines the substitution pattern on the triazole ring.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry" and the most prominent method for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. nih.govnih.govrsc.orgnih.gov This reaction involves the coupling of a terminal alkyne, in this case, 4-ethynylpyridine, with an azide (B81097) in the presence of a copper(I) catalyst. nih.govnih.gov The CuAAC reaction is known for its high efficiency, mild reaction conditions, and exceptional regioselectivity, exclusively yielding the 1,4-disubstituted isomer. nih.govnih.govwikipedia.org

Various copper(I) sources can be employed, including Cu(I) halides, or Cu(II) salts such as copper(II) sulfate, which are reduced in situ by agents like sodium ascorbate. nih.govacs.org The catalytic cycle is understood to involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide. acs.org The use of N-heterocyclic carbene (NHC)-based copper complexes as catalysts has also been explored and has shown high efficiency. nih.govmdpi.com

The reaction is compatible with a wide range of functional groups and can be performed in various solvents, including green solvents like water and glycerol, contributing to its sustainability. nih.gov Microwave irradiation has been shown to significantly reduce reaction times. nih.govmdpi.com

Table 1: Examples of CuAAC Reactions for the Synthesis of 4-(1,2,3-triazol-5-yl)pyridine Derivatives

| Alkyne | Azide | Catalyst | Solvent | Conditions | Product | Ref |

| 4-Ethynylpyridine | Benzyl azide | CuSO₄·5H₂O, Sodium ascorbate | t-BuOH/H₂O | rt | 1-Benzyl-4-(pyridin-4-yl)-1H-1,2,3-triazole | youtube.com |

| 2-Ethynylpyridine | Azidoglycosides | Palladium nanoparticles | Not specified | Not specified | Glycosyl pyridyl-triazole@palladium nanoparticles | rsc.org |

| 4-Ethynylpyridine | 3-Pyridyl azide | K₂CO₃ | DMSO | 40-50 °C | Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate | mdpi.com |

| Phenylacetylene | Benzyl azide | [Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ | Neat | rt | 1-Benzyl-4-phenyl-1H-1,2,3-triazole | nih.gov |

Huisgen Cycloaddition and Related [3+2] Cycloaddition Protocols

The Huisgen 1,3-dipolar cycloaddition is the thermal reaction between an azide and an alkyne, which typically yields a mixture of 1,4- and 1,5-disubstituted regioisomers. nih.govwikipedia.org This lack of regioselectivity is a significant drawback compared to the catalyzed versions. nih.gov The reaction generally requires elevated temperatures and longer reaction times. wikipedia.org

However, the term "Huisgen cycloaddition" is often used more broadly to encompass [3+2] cycloaddition reactions. organic-chemistry.org Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a notable example that provides access to the 1,5-disubstituted triazole isomer, a regioisomer not accessible through CuAAC. wikipedia.org This method can be utilized with both terminal and internal alkynes. wikipedia.org

Other [3+2] cycloaddition protocols, some of which are photocatalytic, have also been developed for the synthesis of five-membered heterocycles. rsc.org The choice of catalyst and reaction conditions can influence the regiochemical outcome of the cycloaddition. nih.gov

Other Multicomponent Reactions (MCRs) for Triazole-Pyridine Hybrids

Multicomponent reactions (MCRs) offer an efficient approach to synthesizing complex molecules like triazole-pyridine hybrids in a single step from three or more starting materials. organic-chemistry.org A notable example is the Groebke–Blackburn–Bienaymé multicomponent reaction, which has been utilized to synthesize fused triazolo[4',5':4,5]furo[2,3-c]pyridine systems. acs.orgresearchgate.net

Another approach involves a three-component condensation of 1,2,3-triazole chalcones, malononitrile (B47326), and sodium alkoxides to yield substituted nicotinonitriles containing a triazole moiety. researchgate.net Furthermore, a metal-free, base-promoted three-component reaction of 1,3-diones, β-nitrostyrenes, and hydrazones has been developed to link 1,2,4-triazoles to other heterocyclic scaffolds. rsc.org These MCRs provide a powerful tool for generating molecular diversity in a time- and resource-efficient manner.

Functionalization and Derivatization Techniques on the Pyridine (B92270) Moiety

Once the this compound core is synthesized, further derivatization can be achieved by functionalizing the pyridine ring.

Electrophilic and Nucleophilic Substitution Reactions on the Pyridine Ring

The pyridine ring is generally deactivated towards electrophilic substitution due to the electron-withdrawing nature of the nitrogen atom. However, under forcing conditions, electrophilic substitution can occur.

More commonly, the pyridine ring is susceptible to nucleophilic substitution, particularly at the 2- and 4-positions, especially if a good leaving group is present. quimicaorganica.org For instance, a chloro-substituted pyridine can undergo nucleophilic substitution with 1,2,4-triazole (B32235) to form a triazolyl-pyridine derivative. researchgate.net The reactivity can be influenced by acid or base catalysis. researchgate.net The synthesis of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides has been achieved through a multi-step process involving nucleophilic substitution on a 4-chloropyridine-3-sulfonamide (B47618) precursor. nih.gov

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been successfully applied to the functionalization of pyridine rings. These reactions offer a versatile way to introduce a wide range of substituents onto the pyridine moiety of the this compound scaffold.

For example, palladium-catalyzed C-H/C-H cross-coupling of pyridine N-oxides with 1-benzyl-1,2,3-triazoles provides a regioselective route to unsymmetrical biheteroaryl molecules. rsc.org Glycosyl pyridyl-triazole ligands have been used to create palladium nanoparticles that are efficient catalysts for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. rsc.org Additionally, phosphino-triazole ligands have been developed for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to create lead-like molecules for drug discovery. acs.org The continual development of new ligands and catalysts expands the scope and applicability of these cross-coupling methods. acs.org

Alkylation and Arylation Reactions

The nitrogen atoms of the 1,2,3-triazole ring in this compound derivatives are nucleophilic and can undergo alkylation and arylation reactions. These reactions are crucial for the synthesis of triazolium salts, which are precursors to mesoionic carbenes.

Alkylation of 1,4-disubstituted 1,2,3-triazoles can be selectively achieved at the N3 position using alkylating agents like alkyl halides or Meerwein's salt, yielding the corresponding triazolium salts in near-quantitative yields. nih.gov The N3 position is the most nucleophilic site in the triazole ring. nih.gov Similarly, N3-arylation can be accomplished through a copper-catalyzed reaction with an aryl iodonium (B1229267) salt. nih.gov

The quaternization of 4-substituted-4H-1,2,4-triazoles can also be achieved through copper-catalyzed arylation with diaryliodonium salts. nih.gov A study optimizing this reaction found that various copper(I) and copper(II) catalysts were effective, with >95% conversion achieved at 100 °C in DMF or acetonitrile (B52724) after 4 hours. nih.gov

Palladium-catalyzed C-H arylation is another powerful method for functionalizing triazoles. nih.govresearchgate.net For instance, N-aryl 1,2,3-triazoles can be arylated at the C-5 position using a palladium catalyst with a bulky phosphine (B1218219) ligand. nih.gov The reaction conditions typically involve a palladium source like Pd(OAc)₂, a base such as Cs₂CO₃, and a ligand like tris(o-tolyl)phosphine in a solvent like DMF at elevated temperatures. nih.gov This methodology has been shown to tolerate various substituents on the N-aryl ring. nih.gov Intramolecular C-H arylation of pyridine derivatives using a palladium catalyst has also been demonstrated for the synthesis of fused heteroaromatic compounds. beilstein-journals.org

Functionalization and Derivatization Techniques on the Triazole Moiety

The 1,2,3-triazole ring in this compound is a versatile scaffold that can be functionalized in various ways to modulate the properties of the resulting molecules.

Modification of Triazole Ring Substituents

The substituents on the triazole ring can be introduced or modified using a variety of chemical transformations. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as a "click" reaction, is a cornerstone for synthesizing 1,4-disubstituted 1,2,3-triazoles. nih.gov This reaction allows for the facile introduction of a wide range of functional groups onto the triazole ring by varying the azide and alkyne starting materials. acs.org

For instance, a library of pyridin-2-yl substituted 1H-1,2,3-triazole systems has been synthesized using the CuAAC reaction to explore their properties as bidentate ligands. nih.gov Functionalization can also be achieved on pre-formed triazole rings. For example, the sulfone group on a thiazolo[4,5-d] nih.govacs.orgnih.govtriazole ring has been shown to be a versatile handle for various transformations, including SNAr reactions, metal-catalyzed couplings, and radical-based alkylations. rsc.orgresearchgate.net

Furthermore, the lability of certain groups attached to the triazole ring can be exploited for functionalization. For example, partial decarboxylation of a 4-methoxycarbonyl-1,2,3-triazolium salt during the formation of a ruthenium complex led to the preparation of a C4-unsubstituted complex. acs.orgcsic.es This observation was later developed into a method for preparing C4-unsubstituted Ru(II) and Au(I) complexes by decarboxylation of the corresponding 4-carboxy-mesoionic carbenes during coordination. csic.es

Mesoionic Carbene (MIC) Precursor Synthesis from Triazolium Salts

1,2,3-Triazolium salts, synthesized via alkylation or arylation of the corresponding triazoles, are key precursors to 1,2,3-triazol-5-ylidenes, a class of mesoionic carbenes (MICs). nih.govacs.org These MICs are generated by the deprotonation of the triazolium salts. nih.govnih.gov

The synthesis of these triazolium salt precursors is a critical step. As mentioned earlier, 1,4-substituted 1,2,3-triazoles can be selectively methylated at the N3 position to produce the triazolium salts. nih.gov These salts are stable and can be isolated before deprotonation. The synthesis of MICs from these triazolium salts is often carried out in situ, followed by metalation to form MIC-metal complexes. nih.gov The synthesis of stable 1,2,3-triazol-5-ylidenes was first reported in 2010 and involves a CuAAC reaction, followed by alkylation of the resulting triazole, and finally deprotonation. acs.orgnih.gov More robust N3-arylated counterparts have also been synthesized from 1,3-diarylated-1H-1,2,3-triazolium salts. acs.orgnih.gov These synthetic routes are scalable, making these MICs readily available. acs.orgnih.gov

Reaction Mechanism Elucidation in Synthetic Pathways

Understanding the reaction mechanisms involved in the synthesis of this compound and its derivatives is crucial for optimizing reaction conditions and designing new synthetic routes.

Mechanistic Investigations of Cycloaddition Reactions

The [3+2] azide-alkyne cycloaddition is a fundamental reaction for the formation of the 1,2,3-triazole ring. Mechanistic studies have been conducted to understand the intricacies of this reaction. The thermal and catalytic pathways of the azide-alkyne cycloaddition have been investigated. nih.gov

In a different type of cycloaddition, an unprecedented N1/N4 1,4-cycloaddition of 1,2,4,5-tetrazines with enamines has been reported, which is promoted by the hydrogen bonding of hexafluoroisopropanol (HFIP) or the Lewis acid ZnCl₂. nih.govnih.govdicp.ac.cn This reaction proceeds via a formal [4+2] cycloaddition across the nitrogen atoms of the tetrazine, followed by a retro [4+2] cycloaddition to release a nitrile and form a 1,2,4-triazine (B1199460) derivative. nih.govnih.govdicp.ac.cn Mechanistic insights suggest a stepwise process involving nucleophilic attack of the enamine on the tetrazine, activated by hydrogen bonding or a Lewis acid, followed by a strain-induced 6π electrocyclic rearrangement. nih.gov

Understanding Reaction Intermediates and Transition States

The study of reaction intermediates and transition states provides valuable information about reaction pathways. For example, in the palladium-catalyzed C-5 arylation of N-aryl 1,2,3-triazoles, a concerted metalation-deprotonation (CMD) pathway has been proposed. nih.gov

In the context of cycloaddition reactions, computational studies, such as Density Functional Theory (DFT) calculations, have been employed to investigate reaction pathways and the structures of intermediates and transition states. mdpi.com For instance, in a zwitterionic π-allenyl palladium species cycloaddition, DFT studies helped to elucidate the proposed reaction pathway, including the oxidative addition, cycloaddition, and rearrangement steps. mdpi.com

The isolation and characterization of off-cycle intermediates have also been instrumental in clarifying the key bond-breaking and bond-forming steps in the N1/N4 1,4-cycloaddition of 1,2,4,5-tetrazines. nih.gov

Proposed Mechanisms for Hybrid Compound Formation

The formation of hybrid compounds featuring the this compound scaffold predominantly relies on the principles of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This powerful and versatile reaction forms the 1,2,3-triazole ring through a [3+2] cycloaddition mechanism.

The generally accepted mechanism for the copper-catalyzed reaction begins with the coordination of the copper(I) catalyst to the terminal alkyne. This interaction increases the acidity of the terminal proton, facilitating its removal and the formation of a copper(I) acetylide intermediate. Simultaneously, an organic azide coordinates to the copper center.

Following the formation of the copper-acetylide complex, the organic azide undergoes a regioselective 1,3-dipolar cycloaddition to the activated alkyne. This step leads to the formation of a six-membered copper-containing intermediate. Subsequent rearrangement and protonolysis of this intermediate result in the cleavage of the carbon-copper bond, yielding the desired 1,4-disubstituted 1,2,3-triazole product and regenerating the copper(I) catalyst for the next cycle. nih.gov

A plausible mechanism for the copper-catalyzed [3+2] cycloaddition involves an initial regioselective 1,3-dipolar cycloaddition between an olefin (or alkyne) and an azide to form a triazole intermediate. nih.gov This process can be promoted by transition metal complexes. A subsequent stabilization of an intermediate by a Cu(II) catalyst can occur. nih.gov

The synthesis of various 1,2,3-triazolyl-pyridine hybrids has been achieved through one-pot, three-component reactions, underscoring the efficiency of this methodology. researchgate.netresearchgate.net For instance, the reaction of an acetyl triazole with different aldehydes and malononitrile in the presence of ammonium (B1175870) acetate (B1210297) can yield substituted 2-amino-6-(1H-1,2,3-triazol-4-yl)nicotinonitrile derivatives. nih.gov The proposed pathway for this transformation involves an initial condensation to form a chalcone, which then reacts with ammonium acetate to form an imino derivative. A subsequent tandem Michael addition and in situ auto-oxidation lead to the final pyridine ring formation. nih.gov

The versatility of the CuAAC reaction allows for the linkage of the this compound core to a wide array of molecular fragments, including steroids, coumarins, and other heterocyclic systems. nih.govacs.orgnih.gov The reaction's reliability and high yields have established it as a fundamental tool in the construction of these complex hybrid molecules.

The table below provides an overview of the reactants involved in the formation of various hybrid compounds containing a 1,2,3-triazole ring linked to a pyridine moiety.

| Alkyne Component | Azide Component | Resulting Hybrid Structure | Reference |

| Propargylated pyrano[3,4-c]pyridines | 1(8)-alkyl-3(6)-[4-(azidoacetyl)piperazin-1-yl][c]pyridine-4(5)-carbonitriles | Bicyclic pyridine-based hybrids linked to a 1,2,3-triazole unit | nih.gov |

| N(1)S and N(3)S dipropargyl derivatives of 2-thiouracil | Azidoacetyl-substituted bile acids or sterols | Steroid-pyrimidine hybrids connected by a 1,2,3-triazole ring | acs.org |

| Acetylenic O- or N-propargylated coumarins | Alkyl or aryl azides | 4-substituted 1,2,3-triazole coumarin-derivatives | nih.gov |

| 2-ethynyl-pyridine | Various azide fragments (e.g., azido-functionalized morpholine, propanol, acetic acid, pentanamine) | 1,2,3-triazolyl-pyridine (TriPy) compounds | researchgate.net |

| Propargylated pyridinone derivatives | Aryl azide derivatives | 1-((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)pyridin-2(1H)-one derivatives | researchgate.net |

Advanced Spectroscopic and Structural Characterization of 4 1h 1,2,3 Triazol 5 Yl Pyridine and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural characterization of organic molecules, offering precise information about the chemical environment of magnetically active nuclei.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental in confirming the structural integrity of 4-(1H-1,2,3-triazol-5-yl)pyridine. The chemical shifts (δ) are indicative of the electronic environment of each proton and carbon atom within the molecule.

In a typical ¹H NMR spectrum of a related compound, 3-(1-benzyl-1H-1,2,3-triazol-4-yl)pyridine, the protons of the pyridine (B92270) ring appear as distinct multiplets, while the triazole proton shows a characteristic singlet. For instance, the ¹H NMR spectrum of 1-benzyl-4-p-tolyl-1H-1,2,3-triazole shows a singlet for the triazole proton at 7.58 ppm rsc.org. Similarly, for 4-phenyl-1-(1-phenyl-ethyl)-1H-1,2,3-triazole, the triazole proton signal is observed at 7.64 ppm rsc.org.

The ¹³C NMR spectrum provides complementary information, with distinct signals for each carbon atom. For example, in the ¹³C NMR spectrum of 1-benzyl-4-p-tolyl-1H-1,2,3-triazole, the carbon atoms of the triazole ring appear at approximately 148.1 and 119.1 ppm rsc.org. The chemical shifts of the pyridine and triazole carbons in this compound are influenced by the electronic effects of the interconnected heterocyclic rings.

The coordination of this compound to a metal center, as in dichloro(bis{2-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl-κN³]pyridine-κN})metal(II) complexes, leads to observable shifts in the NMR spectra. These shifts provide evidence of the ligand's coordination to the metal ion researchgate.netnih.gov.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for 1,2,3-Triazole and Pyridine Derivatives.

| Compound | Nucleus | Chemical Shift (δ, ppm) |

|---|---|---|

| 1-Benzyl-4-p-tolyl-1H-1,2,3-triazole | ¹H (Triazole-H) | 7.58 (s) |

| 1-Benzyl-4-p-tolyl-1H-1,2,3-triazole | ¹³C (Triazole-C) | 148.1, 119.1 |

| 4-Phenyl-1-(1-phenyl-ethyl)-1H-1,2,3-triazole | ¹H (Triazole-H) | 7.64 (s) |

| 4-Phenyl-1-(1-phenyl-ethyl)-1H-1,2,3-triazole | ¹³C (Triazole-C) | 160.0, 119.3 |

| 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)pyridine | ¹H (Pyridine-H) | Multiplets |

| 3-(1-Benzyl-1H-1,2,3-triazol-4-yl)pyridine | ¹H (Triazole-H) | Singlet |

Note: 's' denotes a singlet peak. Chemical shifts are referenced to tetramethylsilane (TMS). Data is illustrative and based on similar structures.

Vibrational Spectroscopy for Molecular Dynamics and Functional Group Analysis

FTIR spectroscopy is instrumental in identifying the characteristic vibrational frequencies of the functional groups within this compound. Key vibrational bands include the N-H stretching of the triazole ring, C-H stretching of both aromatic rings, and the C=N and C=C stretching vibrations of the heterocyclic systems. For example, in derivatives of 1,2,4-triazole (B32235), N-H stretching bands are typically observed in the range of 3100-3300 cm⁻¹ sapub.org. The aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while the C=N and C=C stretching bands are found in the 1400-1600 cm⁻¹ region.

Upon complexation with a metal ion, shifts in the vibrational frequencies of the pyridine and triazole rings can be observed in the FTIR spectrum, indicating the coordination of these nitrogen-containing rings to the metal center researchgate.netnih.gov. For instance, a shift in the C=N stretching frequency of the pyridine ring is a strong indicator of its involvement in coordination.

Table 2: Typical FTIR Vibrational Frequencies for Triazole and Pyridine Derivatives.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Triazole) | Stretching | 3100 - 3300 |

| C-H (Aromatic) | Stretching | > 3000 |

| C=N (Pyridine, Triazole) | Stretching | 1400 - 1600 |

| C=C (Aromatic) | Stretching | 1400 - 1600 |

Raman spectroscopy provides complementary vibrational information to FTIR. The Raman spectrum of pyridine and its derivatives has been extensively studied, with characteristic ring breathing modes being particularly prominent semi.ac.cn. The adsorption of pyridine onto a silver electrode has been shown to result in surface-enhanced Raman scattering (SERS), where the Raman signals are significantly amplified semi.ac.cnscirp.org. This enhancement allows for the study of the molecule's orientation and interaction with the surface.

In the context of this compound, SERS could be a valuable tool to investigate its adsorption on metal surfaces and the orientation of the pyridine and triazole rings relative to the surface. Changes in the vibrational frequencies and intensities upon adsorption can provide insights into the nature of the surface-molecule interaction nih.gov. For instance, a study on phosphonate derivatives of pyridine showed that changes in wavenumber and enhancement of ring bands upon adsorption are consistent with adsorption occurring through the nitrogen lone pair of electrons with the ring arranged in a largely edge-on manner nih.gov.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure through fragmentation analysis. The mass spectrum of a 1,2,3-triazole derivative typically shows a strong molecular ion peak (M⁺) rsc.org. The fragmentation patterns are highly dependent on the substituents on the triazole ring rsc.org. Common fragmentation pathways for 1,2,3-triazoles involve the loss of a molecule of nitrogen (N₂) from the molecular ion rsc.org.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage of the bond between the pyridine and triazole rings, as well as the characteristic loss of N₂ from the triazole ring. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, which can be used to confirm its elemental composition. In the analysis of related triazole compounds, the molecular ion peak is often not the base peak, but is clearly observable researchgate.net.

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful tool for the precise determination of the molecular weight and elemental composition of this compound and its derivatives. This soft ionization technique allows for the analysis of polar, thermally labile molecules by generating intact molecular ions in the gas phase, typically as protonated molecules [M+H]⁺ in positive ion mode. odu.edunih.govnih.gov The high resolution of the mass analyzer enables the differentiation of ions with very similar nominal masses (isobars), providing unambiguous elemental formulas. uci.edu

In the characterization of pyridyl-triazole ligands and their metal complexes, HR-ESI-MS is routinely employed to confirm their successful synthesis. acs.org For instance, studies on various triazolo-pyridazine and triazolo-pyrimidine derivatives have demonstrated the utility of Time-of-Flight (TOF) MS with positive electrospray ionization (ES+) to confirm the formation of the target compounds, where the experimentally found m/z value for the [M+H]⁺ ion closely matches the calculated value. nih.gov The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural confirmation by revealing characteristic losses of small molecules or specific functional groups. mdpi.comsemanticscholar.org For the parent 1H-1,2,3-triazole, the protonated molecule [M+H]⁺ is observed at a precursor m/z of 70.04. massbank.eu

The analysis of metal complexes of this compound by HR-ESI-MS confirms the stoichiometry of the metal-ligand coordination. The mass spectra typically show peaks corresponding to the intact complex ion, often with associated counter-ions or solvent molecules. researchgate.net Fragmentation data from these experiments can elucidate the coordination environment of the metal ion. researchgate.net

Table 1: Illustrative HR-ESI-MS Data for Related Triazole Derivatives This table presents representative data from the literature for structurally similar compounds to illustrate the typical results obtained from HR-ESI-MS analysis.

| Compound Name | Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

|---|---|---|---|---|

| 1-(4-Chlorophenyl)-N-(4-((6-methyl- rsc.orgresearchgate.netnih.govtriazolo[4,3-b]pyridazin-8-yl)oxy)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide | C₂₃H₁₅ClF₃N₇O₂ | 514.1006 | 514.0928 | nih.gov |

| 4-Methyl-N-(4-((5-methyl- rsc.orgresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-7-yl)oxy)phenyl)-2-(pyridin-3-yl)thiazole-5-carboxamide | C₂₂H₁₇FN₇O₂S | 444.1243 | 444.1164 | nih.gov |

| 1-(4-Chlorophenyl)-N-(3-fluoro-4-((5-methyl- rsc.orgresearchgate.netnih.govtriazolo[1,5-a]pyrimidin-7-yl)oxy)phenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide | C₂₃H₁₄ClF₄N₇O₂ | 532.0912 | 532.0834 | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for the separation, identification, and quantification of this compound in complex mixtures. researchgate.net This method couples the high separation power of liquid chromatography, typically reverse-phase high-performance liquid chromatography (RP-HPLC), with the sensitive and selective detection capabilities of mass spectrometry. researchgate.net

LC-MS is crucial for monitoring the progress of synthesis reactions, assessing the purity of the final product, and identifying any byproducts. researchgate.net The retention time of the compound on the LC column provides one level of identification, while the mass spectrum of the eluting peak confirms its molecular weight. Tandem mass spectrometry (MS/MS) can be used to obtain structural information and differentiate between isomers, which may have identical molecular weights but different retention times and fragmentation patterns. nih.govnih.gov

Studies on related pyridine and triazole-containing compounds have established LC-MS protocols for their analysis. researchgate.netnih.gov For example, an LC-MS study of pyridine/quinoline (B57606) derivatives bearing imidazole/benzimidazole moieties successfully determined the structure and purity of the compounds, with the observed molecular ions often being the base peaks in the mass spectra. researchgate.net The fragmentation patterns can reveal common structural motifs; a peak at m/z = 157, corresponding to a 2,2'-bipyridine ion, was a common feature for several pyridine derivatives. researchgate.net

Electronic Spectroscopy for Electronic Transitions and Energy Levels

Electronic spectroscopy provides fundamental information about the electronic structure of this compound and its complexes by probing the transitions between different electronic energy levels upon absorption or emission of light.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis absorption spectroscopy is used to investigate the electronic transitions within the this compound molecule and its complexes. The absorption of ultraviolet or visible light promotes electrons from lower-energy ground states to higher-energy excited states. The resulting spectrum is a plot of absorbance versus wavelength, which reveals characteristic absorption bands.

The UV-Vis spectrum of this compound is expected to be dominated by high-energy π → π* transitions associated with the pyridine and triazole aromatic rings. The parent 1H-1,2,3-triazole exhibits a strong π → π* transition in the gas phase at approximately 206 nm. researchgate.netrsc.org The conjugation between the pyridine and triazole rings in this compound would likely result in a red-shift (shift to longer wavelengths) of these absorption bands compared to the individual heterocycles.

Upon coordination to a metal center, the electronic properties of the ligand are significantly perturbed, leading to changes in the UV-Vis spectrum. New absorption bands may appear, and existing bands may shift in wavelength and/or change in intensity. researchgate.net In complexes with transition metals, intense metal-to-ligand charge transfer (MLCT) bands are often observed. acs.orgrsc.org These transitions involve the promotion of an electron from a metal-centered d-orbital to a ligand-centered π-orbital. For example, fac-Re(CO)₃Cl complexes of pyridyl-1,2,3-triazole ligands show intense absorptions in the UV region, which are attributed to a combination of MLCT and intra-ligand π–π transitions. acs.org

Table 2: Representative UV-Vis Absorption Data for Pyridyl-Triazole Ligands and Complexes This table summarizes typical absorption maxima reported in the literature for related systems.

| Compound/Complex | Solvent | λₘₐₓ (nm) | Assignment | Reference |

|---|---|---|---|---|

| 1H-1,2,3-triazole (gas phase) | N/A | 206 | π → π | rsc.org |

| Cu(2-(1H-1,2,3-triazol-4-yl)pyridine)(PPh₃)₂ | CH₂Cl₂ | ~380 (shoulder) | MLCT | rsc.org |

| fac-[(py(CH₂)tri-R)Re(CO)₃Cl] series | CH₂Cl₂ | ~260-320 | MLCT / π–π | acs.org |

| 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine | DMSO | 266 | Intra-ligand | researchgate.net |

Emission Spectroscopy and Photoluminescence Studies

Emission spectroscopy investigates the light emitted by a molecule after it has been electronically excited. This phenomenon, known as photoluminescence (which includes fluorescence and phosphorescence), provides valuable information about the excited states of this compound and its complexes.

For example, cadmium(II) complexes containing 4-pyridyl-1,2,4-triazole ligands have been shown to exhibit strong blue fluorescence in the solid state. nih.gov A series of luminescent mononuclear copper(I) complexes with various pyridyl-triazole ligands displayed tunable emissions from green to orange in dichloromethane solutions upon excitation. rsc.org These emissions were assigned to excited states with significant MLCT character. rsc.org In contrast, some rhenium(I) complexes of related ligands were found to be only weakly emissive at room temperature. acs.org Time-resolved laser fluorescence spectroscopy (TRLFS) has been used to study the complexation of lanthanide ions like Eu(III) and Cm(III) with bis-triazolyl-pyridine ligands, where the luminescence of the metal ion is sensitized by the ligand. researchgate.net

Table 3: Photoluminescence Data for Selected Pyridyl-Triazole Metal Complexes This table provides examples of emission properties for metal complexes containing pyridyl-triazole scaffolds.

| Complex | Medium | λₑₓ (nm) | λₑₘ (nm) | Emission Color | Reference |

|---|---|---|---|---|---|

| Cu(2-(1H-1,2,3-triazol-4-yl)pyridine)(PPh₃)₂ | Solid State | - | - | Blue-light emitter | rsc.org |

| Cu(2,2′-(1H-1,2,3-triazole-1,4-diyl)dipyridine)(PPh₃)₂ | CH₂Cl₂ | 380 | 563 | Green | rsc.org |

| Cu(2,2′-(2H-1,2,3-triazole-2,4-diyl)dipyridine)(POP) | CH₂Cl₂ | 380 | 621 | Orange | rsc.org |

| Various Cd(II) complexes with 4-(pyrid-3-yl)-1,2,4-triazole | Solid State | - | - | Strong blue fluorescence | nih.gov |

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis of this compound or a suitable derivative would reveal its exact molecular geometry. The analysis would confirm the planarity of the pyridine and triazole rings and determine the dihedral angle between them. This angle is influenced by steric and electronic factors, including substitution on the rings and intermolecular packing forces. mdpi.com

The crystal structures of numerous related pyridyl-triazole compounds have been reported. For example, in 2-[1-(1-Naphthyl)-1H-1,2,3-triazol-4-yl]pyridine, the pyridine and triazole rings are nearly coplanar, with a small dihedral angle of 8.30(9)°. nih.gov In contrast, the structure of ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate shows that the triazole and pyridin-3-yl rings are twisted relative to each other by 74.02(8)°, likely due to steric hindrance from the adjacent formyl group. mdpi.com

Crystal structure analysis also provides invaluable information about non-covalent interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice. nih.gov In metal complexes, this technique elucidates the coordination geometry around the metal center, the coordination mode of the ligand (e.g., monodentate, bidentate), and the precise bond lengths between the metal and the coordinating nitrogen atoms of the pyridine and triazole rings. researchgate.netrsc.orgrsc.org

Table 4: Crystallographic Data for Representative Pyridyl-Triazole Derivatives This table presents a summary of crystal data for compounds structurally related to this compound.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Reference |

|---|---|---|---|---|---|

| 2-[1-(1-Naphthyl)-1H-1,2,3-triazol-4-yl]pyridine | C₁₇H₁₂N₄ | Orthorhombic | Pca2₁ | a=11.6378 Å, b=9.3228 Å, c=25.0592 Å | nih.gov |

| Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate | C₁₁H₁₀N₄O₃ | Monoclinic | Cc | a=11.3323 Å, b=15.1158 Å, c=7.0148 Å, β=107.031° | mdpi.com |

| (1-Phenyl-1H-1,2,3-triazol-4-yl)methyl pyridine-3-carboxylate | C₁₅H₁₂N₄O₂ | Monoclinic | P2₁/c | a=5.5178 Å, b=23.650 Å, c=10.287 Å, β=91.841° | nih.gov |

Electrochemical Characterization for Redox Properties

The redox behavior of metal complexes incorporating pyridine-triazole ligands is crucial for understanding their potential applications in areas such as catalysis and materials science. Cyclic voltammetry is a primary tool for investigating these properties.

Cyclic Voltammetry Studies

Cyclic voltammetry (CV) studies on complexes of pyridine-triazole ligands have provided valuable information on their electrochemical behavior.

For a series of fac-Re(CO)₃Cl complexes with [2-(4-R-1H-1,2,3-triazol-1-yl)methyl]pyridine ligands, the electrochemistry is characterized by a quasi-reversible Rhenium (Re) oxidation process and an irreversible reduction of the triazole-based ligand. acs.org The positions of these oxidation and reduction events are generally not affected by the electronic nature of the substituent on the triazole ring, suggesting the 1,2,3-triazolyl unit can act as an electronic insulator. acs.org However, complexes with a nitro-substituent exhibit additional reduction features typical of nitrobenzene. acs.org

In the case of a cationic Iridium(III) complex featuring both 5-phenyl-1H-1,2,4-triazole and 2-(1-pyrazolyl)pyridine derivatives, cyclic voltammetry was used to investigate its photophysical and electrochemical properties for potential use in light-emitting electrochemical cells (LECs). oup.com Similarly, electrochemical measurements were performed for Copper(II) complexes to understand the effect of complexation on the redox process in solution. nih.gov Studies on cobalt-based metal-organic frameworks with pyridine-carboxylate ligands also utilize CV to investigate their electrochemical performance for energy storage applications. rsc.org

Other Advanced Analytical Techniques

Beyond electrochemical methods, a suite of other analytical techniques provides fundamental data on the composition, magnetic properties, and conductivity of these complexes.

Elemental Analysis

Elemental analysis is a fundamental technique used to confirm the empirical formula of newly synthesized complexes. For various transition metal complexes of ligands containing pyridine and triazole moieties, elemental analysis (C, H, N, S) is routinely performed to verify that the theoretical composition matches the experimental findings. nih.govacs.orgresearchgate.net For instance, the calculated and found percentages of Carbon, Hydrogen, and Nitrogen for a range of 4-Amino-3,5-bis(4-pyridyl)-1,2,4-triazole salts and metal complexes of 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol have been reported to be in good agreement. nih.govacs.orgresearchgate.net

Interactive Table: Elemental Analysis Data for Various Pyridyl-Triazole Complexes

| Complex/Compound | Element | Calculated (%) | Found (%) | Source |

| H₂L(H₂PO₄)₂ | C | 31.87 | 31.64 | acs.org |

| H | 4.012 | 3.774 | acs.org | |

| N | 18.58 | 18.80 | acs.org | |

| H₂L(SiF₆) | C | 37.70 | 36.91 | acs.org |

| H | 3.163 | 3.079 | acs.org | |

| N | 21.98 | 21.98 | acs.org | |

| H₃L(ClO₄)₃ | C | 26.71 | 26.27 | acs.org |

| H | 2.428 | 2.534 | acs.org | |

| N | 15.57 | 15.61 | acs.org | |

| Ni(L)₂ | C | 39.22 | 40.01 | researchgate.net |

| H | 4.11 | 5.25 | researchgate.net | |

| N | 30.01 | 29.16 | researchgate.net | |

| Cu(L)₂Cl₂ | C | 40.21 | 39.61 | researchgate.net |

| H | 5.89 | 5.19 | researchgate.net | |

| N | 29.32 | 28.87 | researchgate.net |

Magnetic Susceptibility

Magnetic susceptibility measurements are essential for determining the magnetic properties of metal complexes, which arise from the unpaired electrons of the metal center. These measurements, often conducted over a range of temperatures, help to elucidate the electronic structure and the nature of magnetic interactions (ferromagnetic or antiferromagnetic) between metal ions in polynuclear complexes. nih.govresearchgate.net

For example, temperature-dependent magnetic susceptibility measurements on a dinuclear Mn(II) complex with 4-amino-3,5-bis(pyridin-2-yl)-1,2,4-triazole revealed ferromagnetic interactions between the metal centers. nih.gov In contrast, related Cu(II) complexes exhibited moderate antiferromagnetic interactions. nih.gov In another tetranuclear Cu(II) complex, the coexistence of both ferromagnetic and antiferromagnetic coupling was observed. nih.gov The magnetic moments for various complexes are typically determined at room temperature using a Gouy balance or similar magnetic susceptibility balance. nih.govresearchgate.netnih.gov For a synthesized Mn(II) complex, the effective magnetic moment (µeff) was found to be 5.32 B.M. mmu.ac.uk

Interactive Table: Magnetic Properties of Pyridyl-Triazole Metal Complexes

| Complex | J₁ (cm⁻¹) | J₂ (cm⁻¹) | g-factor | Magnetic Interaction | Source |

| [Mn₂(abpt)₂(μ₁,₁-N₃)₄(H₂O)] | +3.09(4) | +3.09(4) | 2.02(1) | Ferromagnetic | nih.gov |

| [Cu₂(abpt-H)₂(μ-abpt-H)₂] | -12.78(13) | - | - | Antiferromagnetic | nih.gov |

| [Cu₂(btcH₂)(abpt-H)₂(H₂O)₂] | -14.96(11) | -9.48(7) | - | Antiferromagnetic | nih.gov |

| Tetranuclear Cu(II) complex | -0.88(3) | +5.01(2) | - | Coexistence of Ferro- & Antiferromagnetic | nih.gov |

Conductivity Measurements

Molar conductivity measurements are used to determine whether a complex is an electrolyte or a non-electrolyte in a particular solvent. This is achieved by measuring the electrical conductivity of a solution of the complex at a known concentration. The resulting value helps in assessing the nature of the coordination sphere and whether any ligands are present as counter-ions outside the primary coordination sphere.

These measurements are commonly performed at room temperature in solvents like DMSO or DMF. echemcom.com For a series of newly prepared Co(II), Cd(II), and Rh(III) complexes with 2-(1H-1,2,4-triazol-3-yl)pyridine, molar conductivity measurements were part of the characterization process. researchgate.net Similarly, complexes of Ni(II), Cu(II), Zn(II), Cd(II), and Sn(II) with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol were characterized by conductivity measurements to help elucidate their structure. nih.govresearchgate.net

Coordination Chemistry and Metallosupramolecular Architectures Involving 4 1h 1,2,3 Triazol 5 Yl Pyridine Ligands

Design Principles for Metal-Binding Ligands

The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the geometry, stability, and reactivity of the resulting metal complex. For ligands based on the 4-(1H-1,2,3-triazol-5-yl)pyridine scaffold, key design considerations include the chelation mode and the role of the nitrogen donor atoms.

Chelation Modes: Bidentate, Tridentate, and Polydentate Coordination

The this compound framework and its derivatives can coordinate to metal centers in various ways, leading to different chelation modes.

Bidentate Coordination: This is a common coordination mode for these ligands. For instance, 2-(1-R-1H-1,2,3-triazol-4-yl)pyridines and [(4-R-1H-1,2,3-triazol-1-yl)methyl]pyridines act as bidentate N^N chelators. researchgate.net In many complexes, coordination occurs through the nitrogen atom of the pyridine (B92270) ring and the N3 atom of the triazole ring, forming a stable five-membered chelate ring. nih.gov The formation of a five-membered ring is often favored over a six-membered ring, even when other coordination sites are available. nih.gov

Tridentate and Polydentate Coordination: By incorporating additional donor groups, ligands with higher denticity can be designed. For example, 2,6-bis(1,2,3-triazol-4-yl)pyridines are terdentate ligands. rsc.org Similarly, a Schiff base derived from pyridine-2,6-dicarboxaldehyde can act as a tridentate N3 ligand, coordinating through the pyridine nitrogen and two imino nitrogens. mdpi.com Polydentate ligands can form chelate complexes, which are notably stable. nih.gov

Role of Nitrogen Donors in Metal Complexation

The nitrogen atoms in both the pyridine and triazole rings of this compound are crucial for metal complexation. The lone pair of electrons on these nitrogen atoms can be donated to a metal center, forming a coordinate bond.

The pyridine nitrogen and the triazole nitrogens (N1, N2, and N3) are all potential coordination sites. The most common coordination involves the pyridine nitrogen and the N3 nitrogen of the triazole ring. researchgate.netnih.gov However, coordination through the N2 atom can be induced by chelation. researchgate.net The specific nitrogen atom that coordinates can be influenced by factors such as the metal ion, the solvent, and the presence of other ligands. The coordination of the ligand to a metal center can lead to increased polarization between the nitrogen atoms of the triazole ring. nih.gov

Synthesis and Characterization of Transition Metal Complexes

A wide variety of transition metal complexes have been synthesized using this compound and its derivatives as ligands. These complexes exhibit diverse coordination geometries and electronic structures.

Complexes with d-Block Metals (e.g., Re, Ag, Fe, Co, Cd, Rh, Zn, Os, Cu)

Complexes of this compound and its analogues have been prepared with a range of d-block metals.

| Metal | Ligand System | Key Findings |

| Re | fac-Re(CO)3Cl with [2-(4-R-1H-1,2,3-triazol-1-yl)methyl]pyridine | Synthesized in good yields; electronic properties studied. acs.org |

| Ag | Complexes with 5-(x-pyridyl)-1H-tetrazole ligands (x = 2, 4) | Formation of 1D infinite Ag-ptz chains and belts. rsc.org |

| Fe | Complexes with 2,6-bis(1,2,3-triazol-4-yl)pyridines | First structurally characterized examples of this terdentate ligand with iron. rsc.org |

| Co, Cd, Rh | Complexes with 2-(1H-1,2,4-triazol-3-yl)pyridine | Neutral mononuclear complexes were synthesized and characterized. researchgate.net |

| Zn | Complex with 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine | Structural data for the dichloro(bis{...})metal(II) coordination compound was obtained. researchgate.netmmu.ac.uknih.gov |

| Os | Complexes with thioether functionalized 1,2,3-triazolilylidene MIC | Prepared from corresponding 1,2,3-triazolium salts. nih.gov |

| Cu | Complexes with 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Exhibits a square planar structure. nih.govresearchgate.net |

Coordination Geometries and Electronic Structures of Metal Complexes

The coordination geometry of the metal center in these complexes is determined by the nature of the metal ion, the ligand, and the reaction conditions. Common geometries include octahedral, tetrahedral, and square planar.

For example, dichloro(bis{2-[1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl-κN3]pyridine-κN})metal(II) complexes with Mn, Fe, Co, Ni, Cu, Zn, and Cd have been synthesized and their structures investigated. researchgate.netnih.gov X-ray crystallography confirmed the molecular structures of some of these complexes. acs.org The electronic properties of these complexes have been studied using techniques such as UV-vis spectroscopy, which can reveal metal-to-ligand charge transfer (MLCT) transitions. acs.org In some rhenium complexes, the 1,2,3-triazolyl unit acts as an electronic insulator, with the MLCT transition polarized towards the pyridine moiety. acs.org

Mesoionic Carbenes (MICs) Derived from this compound as Ligands

A significant development in the coordination chemistry of triazole-containing ligands is the use of mesoionic carbenes (MICs) derived from 1H-1,2,3-triazoles. These MICs, specifically 1H-1,2,3-triazol-5-ylidenes, are a class of stable cyclic carbenes that have no neutral canonical resonance forms. acs.orgresearchgate.net

These MICs are readily synthesized, often via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction followed by alkylation and deprotonation. acs.orgresearchgate.net They are strong donor ligands and can be used to form complexes with various transition metals, including silver, iridium, and rhodium. nih.govacs.org The coordination of these MICs to a metal center often proceeds via the formation of a silver-MIC complex followed by transmetalation. nih.gov MIC-transition metal complexes have shown promise as catalysts in a variety of chemical transformations. acs.org

Synthesis and Stability of MIC-Metal Complexes

Mesoionic carbenes (MICs) of the 1,2,3-triazol-5-ylidene type, derived from this compound, have emerged as a significant class of ligands in coordination chemistry. researchgate.netacs.org The synthesis of their metal complexes is versatile, with numerous examples reported for a wide range of transition metals including palladium, silver, gold, ruthenium, iridium, rhodium, iron, molybdenum, cobalt, nickel, platinum, and osmium. researchgate.net

A common synthetic route to these MIC-metal complexes involves the initial formation of a 1,4-disubstituted-1,2,3-triazole via a CuAAC reaction. researchgate.net This triazole precursor is then alkylated to form a triazolium salt, which upon deprotonation, yields the mesoionic carbene. This "free" carbene can then be directly reacted with a suitable metal precursor. Alternatively, transmetalation from a silver-MIC intermediate is a widely used method. acs.org

For instance, a series of ruthenium(II) complexes featuring pyridyl-mesoionic carbene ligands of the 1,2,3-triazole-5-ylidene type have been synthesized. nih.gov In these complexes, the bipyridine (bpy) ligands in the parent [Ru(bpy)₃]²⁺ complex are systematically replaced by one, two, or three pyridyl-MIC ligands. nih.gov Similarly, the synthesis of rhenium(I) tricarbonyl complexes with these MIC ligands has been reported, highlighting their robust chelating ability. rsc.org The stability of these MIC-metal complexes is a key feature, often showing higher stability compared to their N-heterocyclic carbene (NHC) counterparts. researchgate.net This enhanced stability is attributed to the strong σ-donating properties of the MIC ligand. nih.gov

The stability of metal complexes with pyridyl-triazole ligands has been shown to be dependent on the isomeric form of the ligand. Comparative studies between "regular" 2-(1-R-1H-1,2,3-triazol-4-yl)pyridine and "inverse" 2-(4-R-1H-1,2,3-triazol-1-yl)pyridine complexes have revealed that the regular isomers form more stable metal complexes. acs.org

Table 1: Representative MIC-Metal Complexes Derived from Pyridyl-Triazole Ligands

| Metal | Ancillary Ligands | Synthetic Method | Reference |

| Ruthenium(II) | 2,2'-bipyridine | Stepwise replacement of bpy ligands | nih.gov |

| Rhenium(I) | Tricarbonyl | Reaction of ligand with [Re(CO)₅Cl] | rsc.org |

| Palladium(II) | Not specified | Not specified | researchgate.net |

| Platinum(II) | Not specified | Not specified | acs.org |

| Gold(I)/Gold(III) | Not specified | Not specified | researchgate.netacs.org |

| Iridium(III) | Not specified | Not specified | researchgate.net |

| Rhodium(III) | Not specified | Not specified | researchgate.net |

| Iron(II)/Iron(III) | Not specified | Not specified | researchgate.netnih.gov |

| Cobalt(II) | Not specified | Not specified | researchgate.net |

| Nickel(II) | Not specified | Not specified | researchgate.net |

Self-Assembly and Supramolecular Chemistry

The predictable and directional coordination of the this compound scaffold makes it an excellent candidate for the construction of complex supramolecular architectures through self-assembly.

Formation of Metallosupramolecular Architectures (e.g., Coordination Polymers)

Ligands incorporating the this compound motif have been successfully employed in the synthesis of a variety of coordination polymers and metal-organic frameworks (MOFs). The final structure of these assemblies is dictated by factors such as the coordination geometry of the metal ion, the denticity of the ligand, and the reaction conditions.

For example, the solvothermal synthesis of cobalt, zinc, and cadmium coordination polymers with a 3,5-bis(1′,2′,4′-triazol-1′-yl) pyridine ligand has yielded two-dimensional (2D) and three-dimensional (3D) frameworks with diverse topologies. rsc.org Similarly, lanthanide-based MOFs have been constructed using 5-(1H-1,2,4-triazol-1-yl)-1,3-benzenedicarboxylic acid, resulting in 3D structures with photocatalytic properties. rsc.org

The flexibility of the ligand can also play a crucial role in the final architecture. While rigid bridging ligands tend to form discrete macrocycles or continuous frameworks, more flexible ligands can lead to a wider range of structures. The use of in situ generated tetrazole-containing pyridine ligands has also been shown to produce coordination complexes with structural diversity, ranging from 2D layers to complex 3D frameworks. rsc.org

Host-Guest Interactions and Anion Complexation

The cavities and channels within metallosupramolecular architectures constructed from this compound-based ligands can be utilized for host-guest chemistry and anion binding.

Research on cyclic 2,6-bis-(1,2,3-triazolyl)-pyridine receptors functionalized with thiourea (B124793) groups has demonstrated their ability to bind chloride anions. nih.gov These macrocycles act as anion carriers, capable of mediating both Cl⁻/NO₃⁻ antiport and H⁺/Cl⁻ symport across lipid bilayers. nih.gov The efficiency of this transport is largely influenced by the lipophilicity of the host molecule. nih.gov

Furthermore, the cavities of self-assembled metallosupramolecular architectures, such as M₄L₆ tetrahedral cages, can encapsulate guest molecules. ed.ac.uk While not specifically employing this compound, these studies demonstrate the principle of using such cages for host-guest chemistry, where the encapsulated guest can influence the magnetic properties of the host framework. ed.ac.uk The introduction of ancillary ligands on the metal centers within these cages can fine-tune the cavity's properties, affecting its ability to bind guest molecules through hydrogen bonding and electrostatic interactions. nih.gov

Stability and Reactivity of Coordination Compounds

Hydrolytic Stability of Triazole-Metal Bonds

The hydrolytic stability of the triazole-metal bond is an important consideration, particularly for applications in aqueous environments. Studies on iron(III) complexes with terdentate 2,6-bis(1,2,3-triazol-4-yl)pyridine ligands have shown a facile and reversible aquation of the electrogenerated Fe(III) state. This suggests a degree of lability in the metal-ligand interaction under certain conditions.

In contrast, comparative studies of ruthenium(II) complexes with isomeric pyridyl-triazole ligands have highlighted the superior stability of the "regular" 2-(1-R-1H-1,2,3-triazol-4-yl)pyridine isomer. acs.org The ruthenium(II) bipyridine complex of this regular isomer was found to be photochemically inert, whereas the corresponding "inverse" triazole complex underwent photo-induced ligand ejection. acs.org This indicates a more robust metal-ligand bond in the regular isomer, which is structurally more analogous to the this compound scaffold. The lability of groups attached to the 1,2,3-triazole ring has also been observed in other systems, such as the partial decarboxylation of a methoxycarbonyl group during the formation of ruthenium-MIC complexes. acs.org

Redox Behavior of Metal-Ligand Systems

The redox properties of metal complexes containing pyridyl-triazole ligands are of significant interest for their potential applications in catalysis, sensing, and molecular electronics. The electrochemical behavior of these systems is typically investigated using techniques such as cyclic voltammetry (CV), which provides insights into the electron transfer processes involving both the metal center and the ligand framework. The combination of the electron-donating pyridine moiety and the electron-withdrawing triazole ring within the same ligand scaffold allows for a rich and tunable redox chemistry.

The redox potentials of metal complexes incorporating pyridyl-triazole ligands are influenced by several factors, including the nature of the metal ion, its oxidation state, the specific isomer of the pyridyl-triazole, and the presence of other coordinating ligands. In many instances, these complexes exhibit reversible or quasi-reversible redox processes associated with the metal center (e.g., M(II)/M(III) couple). Additionally, ligand-based redox events, often corresponding to the reduction of the triazole or pyridine rings, can be observed at more negative potentials.

For instance, studies on ruthenium(II) complexes containing substituted pyridyl-triazole ligands have demonstrated the tunability of their redox properties. The electrochemical characteristics of complexes such as [Ru(bpy)₂(pictz)]²⁺ and [Ru(bpy)₂(btzm)]²⁺, where 'pictz' and 'btzm' are derivatives of pyridyl-triazole, have been explored. acs.org These complexes exhibit a reversible oxidation process attributed to the Ru(II)/Ru(III) couple. acs.org The potential at which this oxidation occurs is sensitive to the electronic nature of the specific pyridyl-triazole ligand. acs.org

The table below presents electrochemical data for a selection of ruthenium(II) complexes with pyridyl-triazole and related ligands, illustrating the influence of the ligand structure on the redox potentials.

| Complex | E₁/₂ (ox) [V vs Fc/Fc⁺] | E₁/₂ (red1) [V vs Fc/Fc⁺] | E₁/₂ (red2) [V vs Fc/Fc⁺] | Reference |

|---|---|---|---|---|

| [Ru(bpy)₂(pictz)]²⁺ | +0.89 | -1.68 | -1.89 | acs.org |

| [Ru(bpy)₂(btzm)]²⁺ | +0.97 | -1.63 | -1.86 | acs.org |

| [Ru(bpy)₂(H₂cpt)]⁺ | +0.96 | -1.42 | -1.62 | researchgate.net |

| [Ru(bpy)₂(Hcept)]²⁺ | +1.03 | -1.32 | -1.52 | researchgate.net |

The reduction processes in these ruthenium complexes are typically localized on the bipyridine or the pyridyl-triazole ligands. acs.org The relative energies of the π* orbitals of these ligands determine the potentials at which the reductions occur. For complexes containing both bipyridine and pyridyl-triazole ligands, the first reduction is often associated with the ligand having the lowest-lying π* orbital. nih.gov

Furthermore, the linkage isomerism of the triazole ring can significantly impact the electronic properties and, consequently, the redox behavior of the resulting metal complexes. For example, iron(II) complexes with different isomers of 2,6-di(1,2,3-triazolyl)pyridine have been shown to exhibit distinct spin states, which is a direct reflection of the differing electronic environments provided by the ligands. whiterose.ac.uknih.gov This highlights the sensitivity of the metal center's d-orbital energies to the specific coordination mode of the pyridyl-triazole ligand, which in turn would be expected to influence the redox potentials. whiterose.ac.uknih.gov

Theoretical and Computational Investigations of 4 1h 1,2,3 Triazol 5 Yl Pyridine

Quantum Chemical Calculations (DFT) for Molecular and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties with high accuracy.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For derivatives of 4-(1H-1,2,3-triazol-5-yl)pyridine, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), are employed to determine optimized bond lengths and angles. bhu.ac.in These theoretical values are often in good agreement with experimental data obtained from X-ray crystallography. su.edu.ly

Structural modifications, such as the introduction of different substituents, can significantly influence the conformation and, consequently, the compound's properties. For example, in a series of 4-(imidazol-5-yl)pyridine derivatives, structural optimization was key to developing potent anticancer agents. strath.ac.uk

Vibrational Dynamics and Tautomerism Studies

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding within a molecule. DFT calculations are used to simulate the vibrational spectra, which aids in the assignment of experimental bands. researchgate.net For triazole-pyridine systems, theoretical vibrational analysis has shown that the characteristic vibrations of the triazole and pyridine (B92270) rings display distinct patterns that are often transferable to similar compounds. su.edu.ly

Tautomerism is a significant phenomenon in 1,2,3-triazoles, where the proton on the nitrogen atom can reside in different positions, leading to different tautomeric forms (e.g., 1H, 2H, and 3H). researchgate.net Quantum chemical calculations are instrumental in determining the relative stabilities of these tautomers. Studies on related 1,2,3-triazolo[4,5-b]pyridines have shown that the position of substituents can influence which tautomer is more stable. For example, methyl substitution at different positions on the pyridine ring can favor either the 1H- or 3H-tautomer. researchgate.net

Molecular Electrostatic Potentials and Frontier Molecular Orbitals (FMOs)

The molecular electrostatic potential (MEP) is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP map visualizes the charge distribution, where regions of negative potential (typically colored red) are susceptible to electrophilic attack, and regions of positive potential (blue) are prone to nucleophilic attack. malayajournal.orgacadpubl.eu For molecules containing triazole and pyridine rings, the nitrogen atoms are often associated with regions of negative electrostatic potential, making them likely sites for coordination with metal ions.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests higher stability. malayajournal.orgacadpubl.eu For various heterocyclic compounds, DFT calculations have been used to determine the HOMO and LUMO energies and their distribution across the molecule, providing insights into electronic transitions and reactivity. bhu.ac.inajchem-a.com

| Property | Description | Application |

| Geometry Optimization | Finding the lowest energy arrangement of atoms. | Predicts molecular shape and bond parameters. |

| Vibrational Analysis | Simulating IR and Raman spectra. | Aids in the interpretation of experimental spectra. |

| Tautomerism Studies | Determining the relative stability of tautomers. | Understands isomeric preferences. |

| MEP | Mapping the electrostatic potential on the molecule's surface. | Predicts sites for electrophilic and nucleophilic attack. |

| FMOs | Analyzing the HOMO and LUMO energy levels. | Determines electronic properties and reactivity. |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to study the electronic excited states of molecules. It is particularly useful for predicting and interpreting UV-Vis absorption spectra.

Elucidation of Metal-to-Ligand Charge Transfer (MLCT) and π-π* Transitions

In transition metal complexes containing ligands like this compound, electronic transitions upon absorption of light are of significant interest. TD-DFT calculations can help to elucidate the nature of these transitions.

For fac-Re(CO)3Cl complexes with pyridyl-1,2,3-triazole ligands, TD-DFT calculations have suggested that the low-energy absorption bands are due to metal-to-ligand charge transfer (MLCT) transitions. acs.org In these transitions, an electron is excited from a metal-centered d-orbital to a ligand-based π* orbital. The calculations also indicated the presence of higher-energy π-π* transitions, which are localized on the ligand. acs.org

The nature of the substituent on the triazole ring can influence the direction of the MLCT. For most substituents, the MLCT is directed towards the pyridine moiety. acs.org However, with a strong electron-withdrawing group like a nitrophenyl group, the MLCT can be redirected to an acceptor orbital polarized towards the triazole-substituent part of the ligand. acs.org This demonstrates the tunability of the electronic properties of these complexes through synthetic modification.

Reaction Mechanism Modeling

Computational modeling can be used to investigate the mechanisms of chemical reactions, providing insights into the transition states and intermediates involved. For the synthesis of triazole-containing compounds, such as the formation of the 1,2,3-triazole ring via click chemistry, computational studies can help to understand the regioselectivity and efficiency of the reaction.

While specific reaction mechanism modeling for this compound was not found in the provided search results, studies on related systems highlight the utility of this approach. For instance, the mechanism for the synthesis of pyrazolo[4,3-b]pyridines has been investigated, revealing unusual rearrangements and providing a plausible mechanism based on isolated intermediates and NMR experiments. mdpi.com Such computational investigations are invaluable for optimizing reaction conditions and designing new synthetic routes.

Computational Studies of Organic Reaction Pathways

The synthesis of this compound, like other substituted 1,2,3-triazoles, is most commonly achieved through a [3+2] cycloaddition reaction between an azide (B81097) and an alkyne. imist.ma Density Functional Theory (DFT) has become a cornerstone for investigating the mechanisms of these reactions, particularly in predicting their regioselectivity. imist.maresearchgate.net The reaction between an azide and a terminal alkyne, such as 4-ethynylpyridine, can theoretically yield two regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole.

Computational studies on related systems have shown that the uncatalyzed Huisgen 1,3-dipolar cycloaddition often requires high temperatures and can lead to a mixture of both regioisomers. organic-chemistry.org DFT calculations are employed to determine the activation energies for the transition states leading to each isomer. The isomer with the lower activation energy barrier is the kinetically favored product. These calculations often involve methods like B3LYP with various basis sets (e.g., 6-31G*) to optimize the geometries of reactants, transition states, and products. imist.mansf.gov The analysis of Fukui indices and frontier molecular orbitals (HOMO-LUMO) helps in understanding the charge distribution and orbital interactions that govern the regioselectivity of the cycloaddition. imist.mauzhnu.edu.ua For the synthesis of pyridyl-triazoles, these theoretical studies provide a framework for predicting the most likely isomeric product under different reaction conditions. imist.ma

Catalytic Cycle Simulations

The discovery of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) revolutionized the synthesis of 1,4-disubstituted 1,2,3-triazoles, offering high yields and complete regioselectivity under mild conditions. organic-chemistry.org Computational simulations have been instrumental in elucidating the catalytic cycle of CuAAC. These studies, often employing DFT, have mapped out the stepwise mechanism that accounts for the dramatic rate acceleration (up to 10⁷-fold) compared to the thermal reaction. organic-chemistry.orgacs.org

The generally accepted mechanism, supported by computational evidence, involves the following key steps:

Formation of a Copper-Acetylide Complex: The Cu(I) catalyst first coordinates with the terminal alkyne (e.g., 4-ethynylpyridine), increasing the acidity of the terminal proton and facilitating the formation of a copper-acetylide intermediate. acs.org

Coordination of the Azide: The organic azide then coordinates to the copper center.

Cyclization: This is followed by the formation of a six-membered copper-containing metallacycle. organic-chemistry.org

Ring Contraction and Product Release: The metallacycle undergoes ring contraction to a triazolyl-copper species. Subsequent protonolysis releases the 1,4-disubstituted triazole product and regenerates the Cu(I) catalyst, closing the cycle. organic-chemistry.org

Simulations of this cycle for various substrates have helped to understand the role of ligands on the copper catalyst, which can further enhance reaction rates and stability. researchgate.net While specific simulations for the synthesis of this compound are not extensively reported, the general CuAAC mechanism provides a robust and computationally validated pathway for its regioselective synthesis.

Molecular Docking and Dynamics Simulations for Biological Interactions

Ligand-Protein Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-target interactions. Several studies have investigated the docking of pyridyl-triazole derivatives into the active sites of various protein targets implicated in diseases like cancer.

For instance, a series of 1,2,3-triazolyl-pyridine hybrids were docked into the ATP-binding pocket of Aurora B kinase, a protein often overexpressed in hepatocellular carcinoma. nih.govacs.org The docking studies predicted favorable binding energies and identified key interactions, such as π-cation and π-sigma interactions between the pyridine and triazole rings with residues like Lys106 and Leu83. nih.govacs.org Similarly, derivatives have been studied as potential inhibitors for other kinases like VEGFR-2 and EGFR, which are crucial targets in anti-cancer therapy.

The binding affinity is often expressed as a docking score in kcal/mol, with more negative values indicating stronger predicted binding. These studies help in prioritizing compounds for synthesis and biological evaluation.

Table 1: Predicted Binding Affinities of Pyridyl-Triazole Derivatives with Protein Targets

| Compound/Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| 1,2,3-Triazolyl-pyridine hybrid | Aurora B Kinase | -9.1 | Tyr156, Lys106, Leu83 | nih.gov |

| 1,2,3-Triazolyl-pyridine hybrid with -Br group | Aurora B Kinase | -10.2 | Not specified | nih.gov |

| 5-Phenyl-1-(3-pyridyl)-1H-1,2,4-triazole derivative | COX-2 | - | Not specified | mdpi.com |

| Triazole benzene (B151609) sulfonamide with N-pyridyl-3-yl group | Carbonic Anhydrase IX | -7.9 | Val130, Asp131, Thr200, Thr201, Leu91 | nih.gov |

Elucidation of Molecular Mechanisms of Action

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. frontiersin.org MD simulations are used to assess the stability of the docked pose and to gain deeper insights into the mechanism of action at the molecular level. pensoft.netresearchgate.net

In studies of triazole-based inhibitors, MD simulations are performed to monitor the conformational changes of both the ligand and the protein. frontiersin.org Key parameters such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand are calculated to assess the stability of the complex. frontiersin.org A stable RMSD over the simulation time (typically nanoseconds) suggests that the ligand remains securely bound in the active site.

Furthermore, the root-mean-square fluctuation (RMSF) can identify which parts of the protein are more flexible or rigid upon ligand binding. frontiersin.org These simulations can reveal the role of water molecules in mediating interactions and provide a more accurate estimation of the binding free energy through methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). pensoft.net For pyridyl-triazole compounds, MD simulations have been used to confirm the stability of their binding to targets like HIV-1 protease and CYP51, providing a theoretical basis for their inhibitory mechanism. frontiersin.orgresearchgate.net

In Silico Prediction of Molecular Properties (e.g., ADMET for drug design)

In modern drug discovery, it is crucial to assess the pharmacokinetic properties of a compound early in the development process. In silico tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) are invaluable for this purpose. researchgate.netgjpb.de These predictions help to identify compounds with potentially poor drug-like properties, saving time and resources.

For various series of pyridyl-triazole derivatives, computational ADMET profiling has been performed. nih.govacs.org These studies often use software to calculate properties based on the compound's structure. Key predicted parameters include:

Absorption: Human intestinal absorption (HIA) and Caco-2 cell permeability.

Distribution: Plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: Likelihood of being a substrate or inhibitor of cytochrome P450 (CYP) enzymes.

Toxicity: Prediction of potential toxicities such as mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).

These predictions are often guided by established rules like Lipinski's Rule of Five, which helps to assess the oral bioavailability of a compound.

Table 2: Predicted ADMET Properties for a Representative Pyridyl-Triazole Hybrid

| ADMET Parameter | Predicted Value/Classification | Significance | Reference |

|---|---|---|---|

| Human Intestinal Absorption (HIA) | Good | Likely to be well-absorbed from the gut | nih.gov |

| Blood-Brain Barrier (BBB) Penetration | Low/Non-penetrant | Reduced potential for CNS side effects | nih.gov |

| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions | acs.org |

| Hepatotoxicity | Low risk | Reduced potential for liver damage | acs.org |

| Lipinski's Rule of Five | Compliant (0 violations) | Good drug-like properties for oral bioavailability | nih.gov |

Catalytic Applications of 4 1h 1,2,3 Triazol 5 Yl Pyridine and Its Metal Complexes

Homogeneous Catalysis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern chemical synthesis. Ligands play a crucial role in tuning the reactivity and selectivity of metal catalysts. Derivatives and complexes related to 4-(1H-1,2,3-triazol-5-yl)pyridine have shown promise in a variety of important transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. While direct studies using this compound as a ligand are not extensively documented, functionalized phosphino-triazole ligands have been successfully employed in Suzuki-Miyaura cross-coupling reactions. bham.ac.uknih.gov For instance, 1,2,3-triazole derivatives bearing a phosphine (B1218219) group at the 5-position have been synthesized and used as effective ligands for palladium. bham.ac.uknih.gov These ligands facilitate the coupling of various aryl halides with boronic acids, demonstrating the utility of the triazole scaffold in creating highly active catalysts. bham.ac.uknih.govacs.org

In one study, a series of 1-aryl-5-phosphino-1,2,3-triazole ligands were benchmarked in the Suzuki-Miyaura reaction between 2-bromo-m-xylene (B44306) and ortho-tolylboronic acid. The results, summarized in the table below, indicate that the electronic and steric properties of the substituents on the triazole and phosphine moieties significantly influence the catalytic efficiency. acs.org

| Ligand | Catalyst System | Substrates | Product Yield (%) |

| 1-Phenyl-4-pentyl-5-(diphenylphosphino)-1H-1,2,3-triazole | Pd(OAc)₂ / Ligand | 2-bromo-m-xylene + ortho-tolylboronic acid | 95 |

| 1-(p-Tolyl)-4-pentyl-5-(diphenylphosphino)-1H-1,2,3-triazole | Pd(OAc)₂ / Ligand | 2-bromo-m-xylene + ortho-tolylboronic acid | 91 |

| 1-(p-Anisyl)-4-pentyl-5-(diphenylphosphino)-1H-1,2,3-triazole | Pd(OAc)₂ / Ligand | 2-bromo-m-xylene + ortho-tolylboronic acid | 93 |

This table presents selected data on the performance of related phosphino-triazole ligands in Suzuki-Miyaura coupling.

Furthermore, a photoswitchable palladium complex featuring an azopyridyl-triazole ligand has been designed for the Suzuki coupling reaction. rsc.org The catalytic activity of this complex could be controlled by light, as the solubility of the catalyst changes with the photoisomerization of the azobenzene (B91143) unit. This demonstrates an advanced application of triazole-pyridine-type ligands in developing "smart" catalysts. rsc.org There is limited specific information on the use of this compound in α-arylation reactions in the reviewed literature.

C-N bond formation through amine arylation (Buchwald-Hartwig amination) is another critical transformation in organic synthesis. Although specific examples employing this compound are not prominent, the broader class of N-heterocyclic compounds, including triazoles, are frequently used as ligands in these reactions. The electronic properties of the triazole ring can be beneficial in stabilizing the palladium catalyst and facilitating the reductive elimination step. Research into related systems suggests that triazolyl-pyridine ligands could be adapted for such applications, but specific data remains to be published.